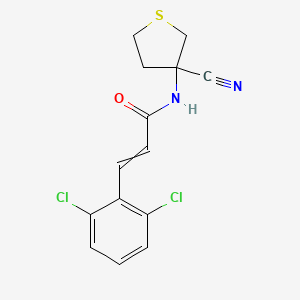
N-(3-cyanothiolan-3-yl)-3-(2,6-dichlorophenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-cyanothiolan-3-yl)-3-(2,6-dichlorophenyl)prop-2-enamide” is a synthetic organic compound that features a thiolane ring, a cyanide group, and a dichlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-cyanothiolan-3-yl)-3-(2,6-dichlorophenyl)prop-2-enamide” typically involves the following steps:
Formation of the Thiolane Ring: This can be achieved through the cyclization of a suitable diene with a sulfur-containing reagent under acidic or basic conditions.
Introduction of the Cyanide Group: The cyanide group can be introduced via nucleophilic substitution reactions using cyanide salts such as sodium cyanide or potassium cyanide.
Attachment of the Dichlorophenyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, using a dichlorophenyl halide and a suitable catalyst.
Formation of the Prop-2-enamide Moiety: This can be achieved through an amide coupling reaction using acryloyl chloride and an amine precursor.
Industrial Production Methods
In an industrial setting, the production of “this compound” would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
化学反応の分析
Types of Reactions
Oxidation: The thiolane ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The cyanide group can be reduced to an amine or an aldehyde.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or aldehydes.
Substitution: Halogenated or nitrated derivatives of the dichlorophenyl group.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of biological pathways.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals, dyes, or polymers.
作用機序
The mechanism of action of “N-(3-cyanothiolan-3-yl)-3-(2,6-dichlorophenyl)prop-2-enamide” would depend on its specific application. For instance, in a biological context, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets could include proteins, nucleic acids, or other biomolecules.
類似化合物との比較
Similar Compounds
- Examples include N-(3-cyanothiolan-3-yl)-3-phenylprop-2-enamide , N-(3-cyanothiolan-3-yl)-3-(2,4-dichlorophenyl)prop-2-enamide , and N-(3-cyanothiolan-3-yl)-3-(2,6-difluorophenyl)prop-2-enamide .
N-(3-cyanothiolan-3-yl)-3-(2,6-dichlorophenyl)prop-2-enamide: can be compared with other thiolane-containing compounds, cyanide-containing compounds, and dichlorophenyl-containing compounds.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
特性
IUPAC Name |
N-(3-cyanothiolan-3-yl)-3-(2,6-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2OS/c15-11-2-1-3-12(16)10(11)4-5-13(19)18-14(8-17)6-7-20-9-14/h1-5H,6-7,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORVLEXWTMMYHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)C=CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
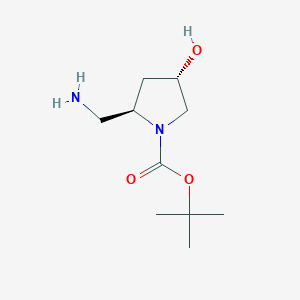
![N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide](/img/structure/B2690464.png)
![3-(2-fluorobenzyl)-7-{[3-(1H-pyrazol-1-yl)propyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2690467.png)
![N-[(E)-anthracen-9-ylmethylideneamino]-2-(benzimidazol-1-yl)acetamide](/img/structure/B2690470.png)
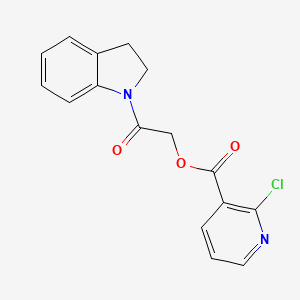
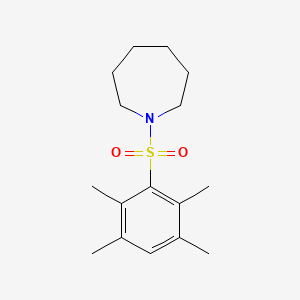
![4-benzoyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2690475.png)
![2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2690476.png)
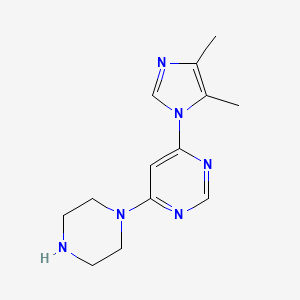
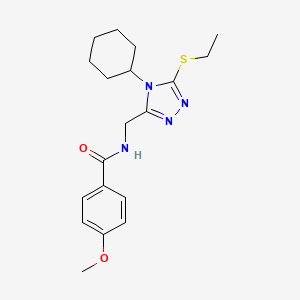
![4-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2690479.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2690480.png)
![methyl 4-({2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate](/img/structure/B2690483.png)
![5-isopropyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2690484.png)
